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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

-labeled cyclopropanes via the Furukawa-modified Simmons-Smith reaction.

Abstract
This guide details the protocol for utilizing Diiodomethane-13C,d2 (

) to introduce stable isotope-labeled cyclopropane moieties into drug candidates and bioactive
molecules. Unlike standard cyclopropanation, the use of a doubly-labeled, high-value reagent
requires a modified workflow that prioritizes atom economy, strict anhydrous conditions, and
stereochemical retention. This protocol focuses on the Furukawa modification (using
diethylzinc), which offers superior reproducibility and reactivity profiles compared to the
traditional zinc-copper couple, particularly for precious isotope reagents.

Introduction & Strategic Value
In drug discovery, cyclopropyl groups are critical pharmacophores due to their ability to

constrain molecular conformation and improve metabolic stability.[1] Replacing a standard

cyclopropane with a

-labeled analog serves two primary high-value functions:
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DMPK & Metabolic Blocking: The deuterium atoms (

) introduce a Kinetic Isotope Effect (KIE) that can significantly slow metabolic oxidation at the
methylene carbon (e.g., by CYP450 enzymes), potentially improving the drug's half-life (

).

Bioanalytical Tracking: The unique mass shift (+3 Da: +1 from

, +2 from

) and the NMR-active

nucleus allow for precise tracking of the metabolite and the parent drug in complex biological
matrices using LC-MS/MS and NMR.

Reagent Properties
Diiodomethane-13C,d2 is a dense, light-sensitive liquid. Proper handling is essential to

prevent isotopic scrambling or degradation.

Property Value / Description

Chemical Formula

Molecular Weight ~270.86 g/mol (vs. 267.84 for unlabeled)

Density ~3.32 g/mL

Appearance Colorless to slightly yellowish liquid

Stability
Light sensitive; susceptible to oxidation. Store

over Cu chips.

Boiling Point 181°C (decomposes near bp)

Core Mechanism: The Stereospecific Transfer
The reaction proceeds via a zinc-carbenoid intermediate (iodomethylzinc iodide complex).[2][3]

Unlike free carbenes, which are highly reactive and unselective, the zinc carbenoid reacts in a

concerted fashion.
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Stereospecificity: The reaction is a syn-addition.[2][4] The relative stereochemistry of the

alkene substituents is strictly conserved in the cyclopropane product.[2][3]

(Z)-Alkene

(cis)-Cyclopropane

(E)-Alkenengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-

star-inserted">

(trans)-Cyclopropane

Directing Groups: Proximal hydroxyl or ether groups on the substrate can coordinate with the

zinc reagent, directing the cyclopropanation to the syn face relative to the directing group

(Chelation Control).

Mechanistic Pathway Diagram

Stereospecificity Logic

Reagents
Et2Zn + 13CD2I2

Zinc Carbenoid
(Et-Zn-13CD2-I)

 - EtI (Exchange) Butterfly Transition State
(Concerted Syn-Addition)

 + Alkene Substrate Labeled Cyclopropane
(Retention of Stereochem)

 - ZnI2

Click to download full resolution via product page

Figure 1: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction, highlighting the

zinc carbenoid formation and concerted transfer.

Experimental Protocol: Furukawa Modification
Safety Warning: Diethylzinc (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

) is pyrophoric. Diiodomethane is toxic.[5][6][7] Perform all operations in a fume hood under an
inert atmosphere (Argon or Nitrogen).

Materials & Preparation
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Substrate: 1.0 equivalent (mmol scale) of the target alkene.

Reagent:Diiodomethane-13C,d2 (2.0 - 3.0 equivalents). Note: While excess is standard, for

extremely high-cost labeled reagents, one may reduce this to 1.5 eq if the alkene is valuable,

but conversion may suffer.

Promoter: Diethylzinc (

), 1.0 M in hexanes (2.0 - 3.0 equivalents).

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCE allows for

higher reflux temperatures if the substrate is unreactive.

Quench: Saturated aqueous

.

Step-by-Step Methodology
System Preparation:

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber

septum, and an inert gas inlet.

Cool the flask to room temperature under a stream of dry Argon.

Substrate Solubilization:

Dissolve the alkene substrate (1.0 eq) in anhydrous DCM (0.2 M concentration).

Cool the solution to -15°C to 0°C (ice/salt bath). Cooling is critical to moderate the initial

exothermic formation of the carbenoid.

Carbenoid Generation (In-Situ):

Add the Diethylzinc solution (2.0 eq) dropwise via syringe. Stir for 10 minutes.

Crucial Step: Add the Diiodomethane-13C,d2 (2.0 eq) dropwise over 15-20 minutes.
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Observation: A white precipitate (

) may begin to form, or the solution may become slightly cloudy. This indicates active
carbenoid formation.

Reaction Phase:

Allow the mixture to warm slowly to room temperature (RT).

Monitor via TLC or LC-MS.

Optimization: If the reaction is sluggish after 4 hours at RT, gently heat to reflux (40°C for

DCM).

Directing Groups: If the substrate has a directing group (-OH), the reaction is often faster

and can be run at 0°C.

Quench & Workup:

Cool the mixture back to 0°C.

Slowly quench with saturated aqueous

. Caution: Vigorous gas evolution (ethane) will occur.

Extract with DCM (3x).

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Workflow Diagram
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1. Setup: Flame-dry flask, Argon atm.
Dissolve Alkene in DCM

2. Activation: Cool to 0°C
Add Et2Zn (Pyrophoric!)

3. Labeling: Dropwise add
13CD2I2 over 20 min

4. Reaction: Warm to RT
Monitor (TLC/LC-MS)

5. Quench: Sat. NH4Cl
(Gas Evolution Control)

Click to download full resolution via product page

Figure 2: Operational workflow for the safe handling and reaction of pyrophoric zinc reagents

with labeled diiodomethane.

Analytical Verification & Troubleshooting
Validation Criteria
A successful synthesis must be validated by the following data points:

Mass Spectrometry (HRMS):

Observe the parent ion

.

Shift: The product must show a mass shift of +3.0 Da relative to the unlabeled standard (or

predicted mass).
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Note: Ensure the isotopic purity is high (>98% enrichment) to avoid complex convolution

patterns.

NMR Spectroscopy:

NMR: Disappearance of alkene protons. Appearance of cyclopropyl protons (if any remain
unlabeled). Note: The geminal protons on the cyclopropane ring are replaced by
deuterium, simplifying the spectrum.

NMR: The methylene carbon of the cyclopropane ring will appear as a quintet (due to
coupling with two spin-1 Deuterium nuclei,

). This is the definitive proof of intact

incorporation.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield Moisture in solvent/flask

Re-dry all glassware; distill

DCM over

.

Incomplete Conversion Degraded

Titrate

before use or use a fresh

bottle.

No Reaction Steric hindrance

Switch solvent to DCE and

heat to 60°C; Increase reagent

equivalents to 4.0.

Scrambling/Side Products
Lewis Acid catalyzed

rearrangement

Add a chelating additive (e.g.,

DME) or use the milder Shi

modification (TFA/Et2Zn).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1142166/docs#application-note-
precision-stereospecific-cyclopropanation-using-diiodomethane-13c-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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